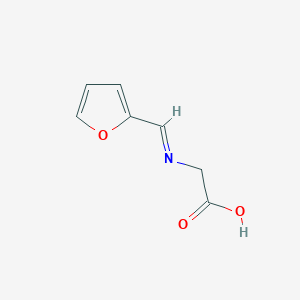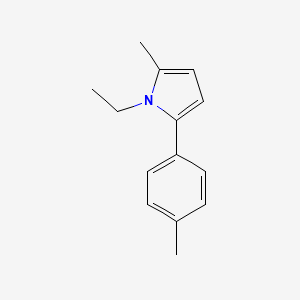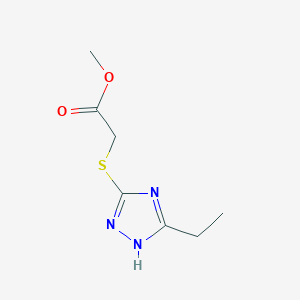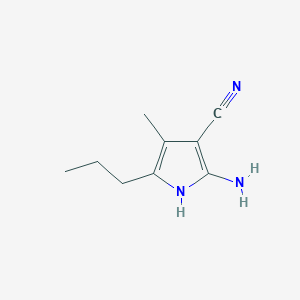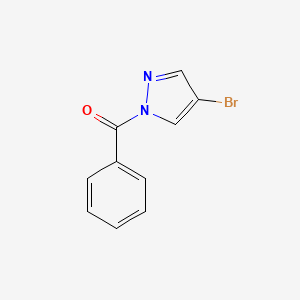
3,5-Dimethylisoxazole-4-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylisoxazole-4-sulfonic acid is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups at positions 3 and 5, and a sulfonic acid group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dimethylisoxazole-4-sulfonic acid typically involves the reaction of 3,5-dimethylisoxazole with chlorosulphonic acid, followed by treatment with thionyl chloride at temperatures ranging from 60°C to 110°C . This method yields 3,5-dimethylisoxazole-4-sulphonyl chloride, which can be further hydrolyzed to obtain the sulfonic acid derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The process involves careful control of reaction conditions and purification steps to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethylisoxazole-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The isoxazole ring allows for substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents and other electrophiles.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Various substituted isoxazole compounds.
Aplicaciones Científicas De Investigación
3,5-Dimethylisoxazole-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Acts as a ligand in studying protein interactions.
Medicine: Potential use in developing pharmaceuticals, particularly as inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylisoxazole-4-sulfonic acid involves its interaction with specific molecular targets. The compound acts as an acetyl-lysine bioisostere, displacing acetylated histone-mimicking peptides from bromodomains . This interaction affects gene transcription regulation, making it a valuable tool in epigenetic studies and cancer research.
Comparación Con Compuestos Similares
3-Ethylbenzo[d]isoxazole-5-yl sulfonamide: Another isoxazole derivative with similar applications in cancer research.
3,5-Dimethylisoxazole-4-boronic acid pinacol ester: Used in organic synthesis and material science.
Uniqueness: 3,5-Dimethylisoxazole-4-sulfonic acid stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Its ability to act as a bioisostere for acetyl-lysine makes it particularly valuable in epigenetic research and drug development.
Propiedades
IUPAC Name |
3,5-dimethyl-1,2-oxazole-4-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO4S/c1-3-5(11(7,8)9)4(2)10-6-3/h1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNCZPNWIBTCHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)

![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)


